Cas no 72662-56-7 (thiomorpholine-4-carbothioamide)

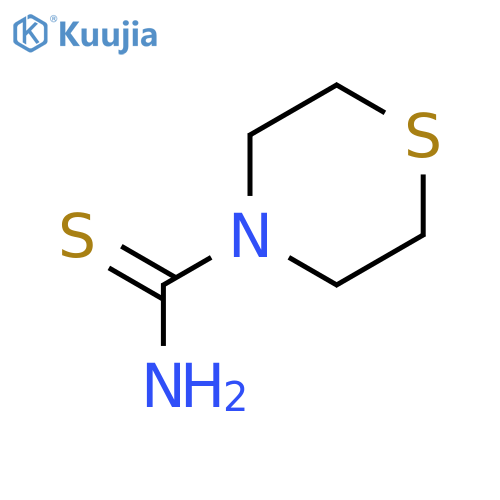

72662-56-7 structure

商品名:thiomorpholine-4-carbothioamide

thiomorpholine-4-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 4-Thiomorpholinecarbothioamide

- thiomorpholine-4-carbothioamide

- AC1Q5028

- AG-C-19198

- AG-G-86254

- CTK2H5812

- N-Thiocarbamyl-thiomorpholin

- thiomorpholine-4-carbothioic acid amide

- thiomorpholine-4-thiocarboxamide

- SCHEMBL1127327

- 4-Thiocarbamoyl-thiomorpholin

- DTXSID90501096

- AKOS009210986

- EN300-60804

- NQJOIDMZFJQNNK-UHFFFAOYSA-N

- 72662-56-7

-

- インチ: InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)

- InChIKey: NQJOIDMZFJQNNK-UHFFFAOYSA-N

- ほほえんだ: C1CSCCN1C(=S)N

計算された属性

- せいみつぶんしりょう: 162.0287

- どういたいしつりょう: 162.02854067g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- 互変異性体の数: 2

- トポロジー分子極性表面積: 86.6Ų

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 29.26

thiomorpholine-4-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-60804-5.0g |

thiomorpholine-4-carbothioamide |

72662-56-7 | 95% | 5.0g |

$1074.0 | 2023-02-13 | |

| TRC | B587720-50mg |

thiomorpholine-4-carbothioamide |

72662-56-7 | 50mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B587720-25mg |

thiomorpholine-4-carbothioamide |

72662-56-7 | 25mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-60804-1.0g |

thiomorpholine-4-carbothioamide |

72662-56-7 | 95% | 1.0g |

$371.0 | 2023-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14776-10G |

thiomorpholine-4-carbothioamide |

72662-56-7 | 95% | 10g |

¥ 7,900.00 | 2023-03-31 | |

| Enamine | EN300-60804-0.5g |

thiomorpholine-4-carbothioamide |

72662-56-7 | 95% | 0.5g |

$271.0 | 2023-02-13 | |

| 1PlusChem | 1P0063AT-500mg |

4-Thiomorpholinecarbothioamide |

72662-56-7 | 95% | 500mg |

$380.00 | 2025-02-21 | |

| A2B Chem LLC | AC83413-10g |

4-Thiomorpholinecarbothioamide |

72662-56-7 | 95% | 10g |

$1712.00 | 2024-04-19 | |

| A2B Chem LLC | AC83413-500mg |

4-Thiomorpholinecarbothioamide |

72662-56-7 | 95% | 500mg |

$321.00 | 2024-04-19 | |

| A2B Chem LLC | AC83413-250mg |

4-Thiomorpholinecarbothioamide |

72662-56-7 | 95% | 250mg |

$185.00 | 2024-04-19 |

thiomorpholine-4-carbothioamide 関連文献

-

Begur Vasanthkumar Varun,Kandikere Ramaiah Prabhu RSC Adv. 2013 3 3079

72662-56-7 (thiomorpholine-4-carbothioamide) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72662-56-7)thiomorpholine-4-carbothioamide

清らかである:99%

はかる:1g

価格 ($):392.0